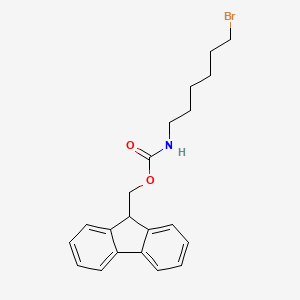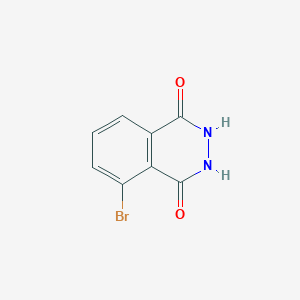
5-Bromo-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dihydrophthalazine-1,4-dione is a chemical compound that belongs to the class of phthalazine derivatives It is characterized by the presence of a bromine atom at the 5th position of the phthalazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrophthalazine-1,4-dione typically involves the bromination of 2,3-dihydrophthalazine-1,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials and polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: The parent compound without the bromine substitution.
5-Amino-2,3-dihydrophthalazine-1,4-dione: A derivative with an amino group instead of a bromine atom.
Phthalhydrazide: Another phthalazine derivative with different substituents.
Uniqueness
5-Bromo-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new therapeutic agents.
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
5-bromo-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,(H,10,12)(H,11,13) |
InChI-Schlüssel |
KKDABLDWNLKLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


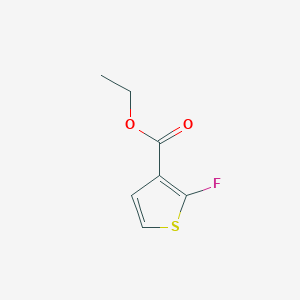
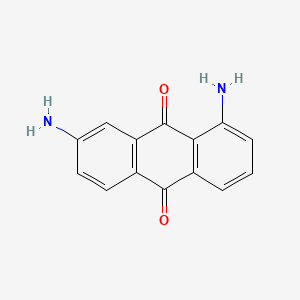
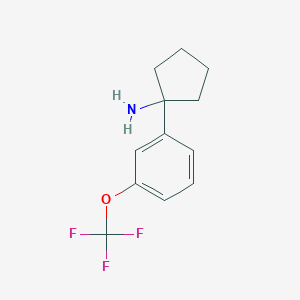
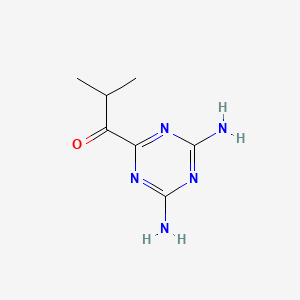
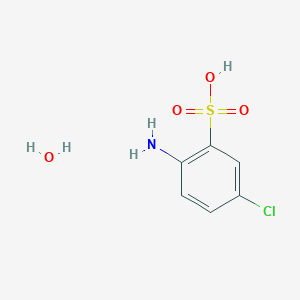
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
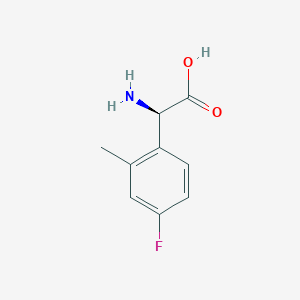
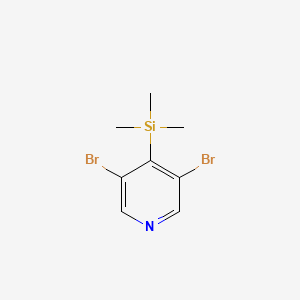
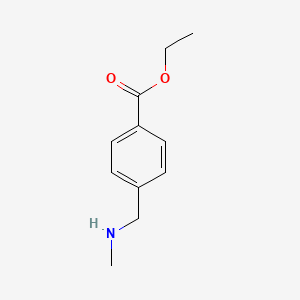


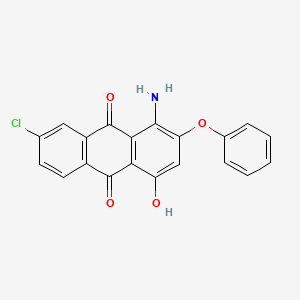
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
